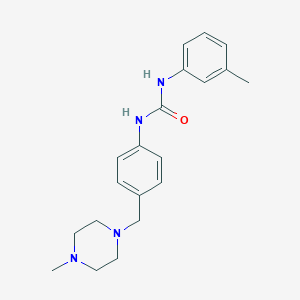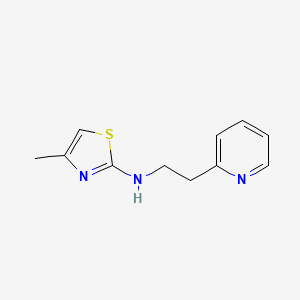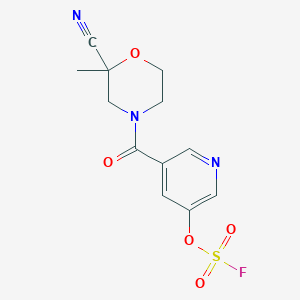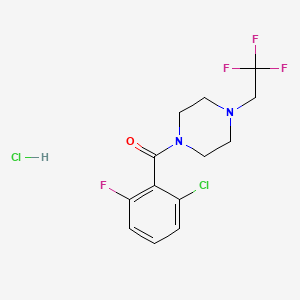
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea" is a structurally complex molecule that falls within the class of diaryl ureas, which are significant in medicinal chemistry due to their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of diaryl ureas is well-represented, with various derivatives synthesized for biological evaluation. These compounds have been designed to target different biological pathways and have shown potential as inhibitors and antagonists in various models .
Synthesis Analysis
The synthesis of diaryl ureas typically involves the reaction of an isocyanate with an amine. For instance, the synthesis of N-(4-methyl phenyl)-N~1-(1,2,4-triazoly)urea was achieved through the addition reaction of 4-methyl isocyanate and 5-amino-1,2,4-triazole, yielding a 75% product . This method reflects a general approach to synthesizing urea derivatives, which can be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of an aryl group attached to a urea moiety. The structure-activity relationship (SAR) studies of these compounds, such as the 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, reveal that modifications to the aryl groups can significantly affect the biological activity and pharmacokinetic properties of these molecules . Similarly, the structure of the compound "1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea" would be expected to influence its biological activity, which could be elucidated through SAR studies.
Chemical Reactions Analysis
The chemical reactivity of diaryl ureas is influenced by the substituents on the aryl rings and the urea functionality. These compounds can participate in various chemical reactions, including further functionalization of the aryl rings or interactions with biological targets. For example, the 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas were investigated as hTRPV1 antagonists, indicating that the urea moiety can be integral to the biological activity of the compound .
Physical and Chemical Properties Analysis
Diaryl ureas exhibit a range of physical and chemical properties that are crucial for their biological function. For instance, the introduction of hydrophilic groups in 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives was aimed at improving aqueous solubility and pharmacokinetic properties . The physical properties such as solubility, stability, and melting point, along with chemical properties like pKa and logP, are essential for the optimization of these compounds as therapeutic agents.
Applications De Recherche Scientifique
Antiproliferative Activity
Research into 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea derivatives has highlighted their potential in cancer therapy, particularly through antiproliferative activities against various cancer cell lines. A study by Al-Sanea et al. (2018) synthesized derivatives of this compound and subjected them to in vitro antiproliferative screening against a panel of National Cancer Institute (NCI)-60 human cancer cell lines. This screening revealed that some derivatives, especially those with hydroxymethylpiperidine moieties, demonstrated broad-spectrum antiproliferative activity, indicating their potential as lead compounds for cancer therapy (Al-Sanea, M. M., Khan, M. S. A., Abdelazem, A., Lee, S. H., Mok, P., Gamal, M., Shaker, M. E., Afzal, M., Youssif, B., & Omar, N., 2018).
Enzyme Inhibition for Pain Management
Another significant area of application is in enzyme inhibition for the management of inflammatory pain. Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety to investigate their structure-activity relationships as inhibitors of human and murine soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure and inflammation. These inhibitors showed improved pharmacokinetic parameters and, upon oral administration in mice, demonstrated potent anti-inflammatory and analgesic effects, suggesting their utility in developing new treatments for chronic pain and inflammation (Rose, T., Morisseau, C., Liu, J.-Y., Inceoğlu, B., Jones, P. D., Sanborn, J. R., & Hammock, B. D., 2010).
Corrosion Inhibition
Mistry et al. (2011) explored the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, which share a similar functional urea group with the compound , for mild steel in 1 N HCl. This study found that these derivatives acted as efficient corrosion inhibitors, suggesting the potential of urea derivatives, including 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea, in protecting metal surfaces from corrosion in acidic environments (Mistry, B., Patel, N., Patel, M. J., & Jauhari, S., 2011).
Antimycobacterial Activity
Biava et al. (2008) synthesized derivatives of 1,5-diphenylpyrrole, which, like the compound , contain urea and piperazine structures. These derivatives were evaluated for their activity against Mycobacterium tuberculosis and atypical mycobacteria. The study indicated that some derivatives exhibited significant antimycobacterial activity, suggesting that structural analogs of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea could be explored for the treatment of tuberculosis and related infections (Biava, M., Porretta, G. C., Poce, G., De Logu, A., Saddi, M., Meleddu, R., Manetti, F., De Rossi, E., & Botta, M., 2008).
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-16-4-3-5-19(14-16)22-20(25)21-18-8-6-17(7-9-18)15-24-12-10-23(2)11-13-24/h3-9,14H,10-13,15H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZPJGDOUBBADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)

![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)

![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)
![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)
![N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531547.png)